molecular formula C17H14N4O3S B1677604 N-(4-methoxybenzo[d]thiazol-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine CAS No. 862974-25-2

N-(4-methoxybenzo[d]thiazol-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine

Cat. No. B1677604
M. Wt: 354.4 g/mol
InChI Key: FBCSWQRNKAYAGY-UHFFFAOYSA-N
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Description

Benzothiazoles are heterocyclic compounds with a benzene ring fused to a thiazole ring. They are known for their various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects . Oxadiazoles are another class of heterocyclic compounds that have been studied for their potential pharmacological properties .


Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the condensation of 2-aminobenzenethiol with a suitable electrophile . Oxadiazole rings can be synthesized through a variety of methods, including the cyclization of appropriate precursors .


Molecular Structure Analysis

The molecular structure of benzothiazole and oxadiazole derivatives can be analyzed using various spectroscopic techniques, including infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .


Chemical Reactions Analysis

Benzothiazoles and oxadiazoles can undergo a variety of chemical reactions, depending on the substituents present on the rings. For example, they can participate in nucleophilic substitution reactions, electrophilic aromatic substitutions, and more .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole and oxadiazole derivatives can vary widely depending on their structure. Factors that can influence these properties include the nature and position of substituents on the rings .

Scientific Research Applications

Anticancer Properties

A study by Yakantham et al. (2019) synthesized a series of derivatives that demonstrated good to moderate anticancer activity against human cancer cell lines, including MCF-7 (breast), A549 (lung), Du-145 (prostate), and MDA MB-231 (breast) (Yakantham, R. Sreenivasulu, R. Raju, 2019). This suggests the potential of N-(4-methoxybenzo[d]thiazol-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine in anticancer research.

Antimicrobial Activities

Bektaş et al. (2007) reported on the synthesis of 1,2,4-triazole derivatives, including a step involving 4-methoxybenzaldehyde, which exhibited good to moderate antimicrobial activities (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2007). This indicates the relevance of compounds with methoxy groups in antimicrobial research.

Nematocidal Activity

Liu et al. (2022) synthesized novel 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety, which showed promising nematocidal activity against Bursaphelenchus xylophilus, suggesting potential applications in agriculture (Dan Liu, Zhengxing Wang, Jingjing Zhou, Xiuhai Gan, 2022).

Antifungal Effect

Jafar et al. (2017) synthesized compounds that showed significant antifungal effects against Aspergillus terreus and Aspergillus niger, highlighting the potential use of similar compounds in combating fungal infections (N. N. Jafar, Ibtihial M Abdul Mahdi, M. H. Hadwan, A. AlameriAmeer, 2017).

Safety And Hazards

The safety and hazards associated with benzothiazole and oxadiazole derivatives can vary widely depending on their structure. Some benzothiazole derivatives have been found to exhibit cytotoxicity .

Future Directions

The future research directions in the field of benzothiazole and oxadiazole derivatives could involve the synthesis of new derivatives with improved pharmacological properties, the exploration of their mechanisms of action, and the development of safer and more effective drugs .

properties

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3S/c1-22-11-8-6-10(7-9-11)15-20-21-16(24-15)19-17-18-14-12(23-2)4-3-5-13(14)25-17/h3-9H,1-2H3,(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBCSWQRNKAYAGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)NC3=NC4=C(C=CC=C4S3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxybenzo[d]thiazol-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-methoxybenzo[d]thiazol-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine
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N-(4-methoxybenzo[d]thiazol-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine
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N-(4-methoxybenzo[d]thiazol-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine
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N-(4-methoxybenzo[d]thiazol-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 5
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N-(4-methoxybenzo[d]thiazol-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 6
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N-(4-methoxybenzo[d]thiazol-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine

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